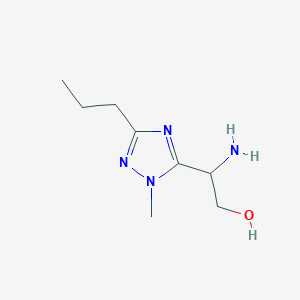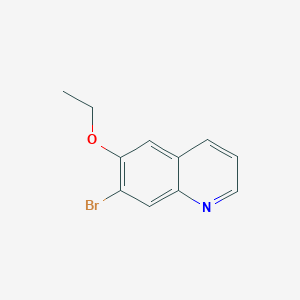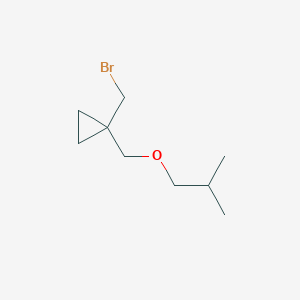
2-(Aminomethyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the second position and a carboxylic acid group at the third position of the thiophene ring. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a multi-step process that involves the preparation of intermediates such as 2-aminothiophene-3-carboxylates. These intermediates are then subjected to further reactions, including diazotization and desamination, to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. Additionally, some derivatives exhibit cytostatic activity by inducing apoptosis in cancer cells through the inhibition of protein synthesis .
Comparación Con Compuestos Similares
2-Aminothiophene-3-carboxylic acid: Similar in structure but lacks the aminomethyl group.
3-Thiophenecarboxylic acid: Contains a carboxylic acid group at the third position but lacks the aminomethyl group.
2-Thiophenemethylamine: Contains an aminomethyl group but lacks the carboxylic acid group.
Uniqueness: 2-(Aminomethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H7NO2S |
|---|---|
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |
Clave InChI |
WQTSDEFNTLZLJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)



![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
